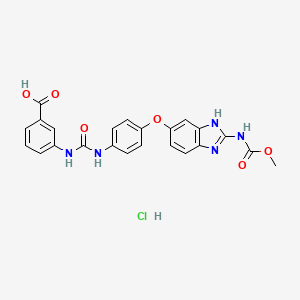

GW701427A

Description

Propriétés

Formule moléculaire |

C23H20ClN5O6 |

|---|---|

Poids moléculaire |

497.9 g/mol |

Nom IUPAC |

3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H19N5O6.ClH/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30;/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32);1H |

Clé InChI |

LIRNSPSAYSNIME-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GW701427A; GW-701427A; GW 701427A |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of GW701427A: A Technical Guide to a Novel Firefly Luciferase Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of GW701427A, a novel small molecule inhibitor of firefly luciferase (FLuc) from Photinus pyralis. While specific experimental data for this compound is not publicly available, this document will infer its potential mechanisms based on its chemical structure and the established pharmacology of similar luciferase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a research chemical identified as a potent inhibitor of firefly luciferase. Its chemical formula is C23H20ClN5O6, and its IUPAC name is 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride. The presence of a benzimidazole moiety is noteworthy, as this scaffold is found in other known luciferase inhibitors.[1] Firefly luciferase is a widely utilized reporter enzyme in high-throughput screening (HTS) and biomedical research, making the characterization of its inhibitors critical for accurate assay development and interpretation.

The Firefly Luciferase Reaction: A Brief Overview

The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps:

-

Adenylation of Luciferin: In the presence of Magnesium and ATP, D-luciferin is adenylated to form luciferyl-AMP and pyrophosphate (PPi).

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate reacts with molecular oxygen to form a transient, high-energy dioxetanone ring. This subsequently breaks down into oxyluciferin, AMP, carbon dioxide, and a photon of light.

This highly efficient reaction forms the basis of numerous biological assays. However, the enzyme is susceptible to inhibition by a variety of small molecules, which can lead to false positives in drug discovery screens.

Potential Mechanisms of Action of this compound

Based on the known mechanisms of other firefly luciferase inhibitors, this compound could act through one or more of the following pathways. The specific mechanism would need to be determined experimentally.

Competitive Inhibition

-

With respect to D-luciferin: this compound may bind to the luciferin-binding site on the enzyme, directly competing with the natural substrate. The structural similarity of its heterocyclic core to parts of the luciferin molecule could facilitate this interaction.

-

With respect to ATP: Alternatively, this compound could compete with ATP for its binding site. This is a common mechanism for small molecule kinase inhibitors and could apply here as well.

Non-competitive Inhibition

This compound might bind to an allosteric site on the luciferase enzyme, distinct from the substrate-binding pockets. This binding event would induce a conformational change in the enzyme, reducing its catalytic efficiency without directly blocking substrate binding.

Uncompetitive Inhibition

In this scenario, this compound would bind only to the enzyme-substrate complex (e.g., the luciferase-luciferyl-AMP intermediate). This mode of inhibition becomes more pronounced at higher substrate concentrations.

Formation of a Multi-Substrate Adduct Inhibitor (MAI)

Some inhibitors of luciferase form a stable complex with the enzyme and one of its substrates. For instance, an inhibitor could react with ATP to form an adduct that then binds tightly to the enzyme, effectively sequestering it in an inactive state.

The following diagram illustrates the potential points of inhibition in the firefly luciferase signaling pathway:

Hypothetical Experimental Protocols for Mechanism Determination

To elucidate the precise mechanism of action of this compound, a series of biochemical assays would be required. The following outlines a potential experimental workflow.

In Vitro Luciferase Inhibition Assay

Objective: To determine the IC50 value of this compound against firefly luciferase.

Methodology:

-

A reaction mixture containing recombinant firefly luciferase, D-luciferin, and ATP in a suitable buffer (e.g., Tris-HCl with MgSO4) is prepared.

-

This compound is serially diluted and added to the reaction mixture.

-

The luminescence is measured immediately using a luminometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Objective: To determine the mode of inhibition (competitive, non-competitive, etc.).

Methodology:

-

The in vitro luciferase inhibition assay is performed with varying concentrations of one substrate (e.g., D-luciferin) while keeping the other substrate (ATP) at a constant, saturating concentration.

-

This is repeated for several fixed concentrations of this compound.

-

The data is plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Vmax and Km.

-

The experiment is then repeated with varying concentrations of ATP and a constant concentration of D-luciferin.

Binding Assays

Objective: To determine if this compound directly binds to firefly luciferase.

Methodology:

-

Surface Plasmon Resonance (SPR): Recombinant luciferase is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the binding and dissociation are measured in real-time to determine the binding affinity (KD).

-

Isothermal Titration Calorimetry (ITC): The heat change upon binding of this compound to luciferase is measured directly to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

The following diagram outlines a logical workflow for these experiments:

Quantitative Data Summary (Hypothetical)

While no specific data for this compound is available, the following table illustrates how such data would be presented for a hypothetical firefly luciferase inhibitor.

| Parameter | Value | Assay Condition |

| IC50 | [Value] µM | Recombinant firefly luciferase, [Substrate concentrations] |

| Ki (vs. D-luciferin) | [Value] µM | Lineweaver-Burk analysis |

| Ki (vs. ATP) | [Value] µM | Lineweaver-Burk analysis |

| KD (SPR) | [Value] µM | Immobilized luciferase |

| KD (ITC) | [Value] µM | In solution |

Conclusion

This compound is a novel inhibitor of firefly luciferase. While the precise molecular details of its inhibitory mechanism await experimental validation, it likely acts through one of the established modes of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition, or through the formation of a multi-substrate adduct. The presence of a benzimidazole scaffold suggests a potential for competitive inhibition at the luciferin or ATP binding sites. The experimental workflow detailed in this guide provides a clear path for the definitive characterization of the mechanism of action of this compound and other novel luciferase inhibitors. Such studies are essential for the continued reliable use of firefly luciferase in biomedical research and drug discovery.

References

GW701427A: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW701427A is a potent small molecule inhibitor with dual activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and firefly luciferase (FLuc). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. The information is intended to support researchers and professionals in the fields of drug discovery and chemical biology. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced understanding.

Discovery

The discovery of this compound is rooted in a broader kinase inhibitor discovery program at GlaxoSmithKline (GSK). The compound belongs to a series of benzimidazole-urea derivatives originally designed and synthesized as inhibitors of key angiogenesis-related tyrosine kinases, specifically VEGFR-2 and TIE-2.

During extensive screening of the GSK Published Protein Kinase Inhibitor Set (PKIS), this compound was identified as an unusually potent inhibitor of firefly luciferase, a common reporter enzyme in high-throughput screening assays.[1] While most of its structural analogs within the benzimidazole-urea series exhibited modest to no activity against firefly luciferase, this compound displayed a high degree of inhibition.[1] This discovery highlighted the compound's dual inhibitory nature and underscored the importance of counter-screening against reporter enzymes to avoid false positives in drug discovery campaigns.

The potent VEGFR-2 inhibition is attributed to the specific substitution pattern on the benzimidazole-urea scaffold, particularly the meta-carboxylic acid on the terminal aryl ring, which significantly influences binding to the kinase.[1]

Synthesis Pathway

The synthesis of this compound follows a multi-step route characteristic of the benzimidazole-urea class of compounds. The general synthetic scheme involves the formation of a benzimidazole core, followed by the introduction of the urea linkage and the terminal aromatic ring. While a specific publication detailing the exact synthesis of this compound is not publicly available, the synthesis can be inferred from the general procedures described for analogous compounds in the primary literature from GSK.

A potential synthetic route is as follows:

-

Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a suitable carbonyl-containing reactant to form the benzimidazole ring system.

-

Introduction of the Phenoxy Linker: Nucleophilic aromatic substitution to attach the phenoxy group at the 5-position of the benzimidazole.

-

Urea Formation: Reaction of the resulting amine with an isocyanate derivative of the terminal benzoic acid moiety to form the urea linkage.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against both firefly luciferase and VEGFR-2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 |

| Firefly Luciferase (FLuc) | 0.12 µM |

| VEGFR-2 | 603 nM |

Experimental Protocols

The following are generalized protocols for assays used to determine the inhibitory activity of compounds like this compound, based on standard methodologies in the field.

Firefly Luciferase Inhibition Assay

This assay measures the ability of a compound to inhibit the light-producing reaction catalyzed by firefly luciferase.

-

Reagents and Materials:

-

Purified firefly luciferase enzyme

-

D-luciferin (substrate)

-

ATP (co-substrate)

-

Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)

-

Test compound (this compound) dissolved in DMSO

-

White, opaque microplates (e.g., 384-well)

-

Luminometer

-

-

Procedure:

-

A solution of firefly luciferase in assay buffer is dispensed into the wells of the microplate.

-

The test compound (this compound) is added to the wells at various concentrations. A DMSO control is also included.

-

The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

A substrate solution containing D-luciferin and ATP is added to initiate the luminescent reaction.

-

The luminescence is immediately measured using a luminometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP (co-substrate)

-

Assay buffer (e.g., HEPES with MgCl2, MnCl2, and DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection reagent like Kinase-Glo®)

-

Microplates

-

-

Procedure:

-

The VEGFR-2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer in the wells of a microplate.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate (or remaining ATP) is quantified using a suitable detection method.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.

References

Early in vitro studies of GW701427A

An in-depth technical guide on the early in vitro studies of GW701427A cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols related to a compound designated this compound.

Without access to primary research data, it is not possible to fulfill the core requirements of the request, which include the presentation of quantitative data in structured tables, detailed experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation if this is a known internal designation or to verify the compound identifier. If the compound has been licensed or is part of a collaboration, information may be available under a different name or from the partnering organization.

Preliminary Toxicity Profile of GW701427A: A Framework for Preclinical Safety Assessment

Disclaimer: As of December 2025, a comprehensive, publicly available preliminary toxicity profile for the specific compound GW701427A is not available in the scientific literature. This document serves as an in-depth technical guide outlining the typical framework and methodologies used to establish a preliminary toxicity profile for a novel small molecule inhibitor, using this compound as a representative example. The data presented herein is illustrative and based on common findings in preclinical toxicology.

Introduction

The preclinical safety assessment of any new chemical entity is a critical component of the drug development process, aimed at identifying potential toxicities and establishing a safe starting dose for first-in-human clinical trials.[1][2] This process involves a series of in vitro and in vivo studies designed to characterize the toxicological profile of a compound.[3][4] This guide provides a representative overview of the key studies and data that would constitute a preliminary toxicity profile.

In Vitro Toxicity Assessment

In vitro toxicity testing provides early insights into the potential cytotoxic effects of a compound on various cell types.[5][6] These assays are crucial for identifying potential mechanisms of toxicity at the cellular level.[7]

Cytotoxicity Assays

Objective: To determine the concentration at which a compound induces cell death in various cell lines.

Experimental Protocol: A panel of human cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and neuronal cells (e.g., SH-SY5Y), are cultured according to standard protocols. The cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for 24 to 72 hours. Cell viability is then assessed using a quantitative high-throughput screening (qHTS) method, such as the MTT assay, which measures mitochondrial metabolic activity.[6] The concentration that inhibits 50% of cell growth (IC50) is calculated.

Table 1: Representative In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Liver) | MTT | 48 | 25.4 |

| HEK293 (Kidney) | MTT | 48 | 42.1 |

| SH-SY5Y (Neuronal) | MTT | 48 | > 100 |

| Primary Human Hepatocytes | ATP Measurement | 24 | 18.9 |

hERG Channel Assay

Objective: To assess the potential for cardiac toxicity by evaluating the compound's effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Experimental Protocol: The effect of the compound on the hERG potassium channel is evaluated using an automated patch-clamp system on a stable cell line expressing the hERG channel. Cells are exposed to a range of concentrations of the test compound, and the inhibition of the hERG current is measured. The IC50 value is then determined.

Table 2: Representative hERG Inhibition Data

| Assay Type | Cell Line | IC50 (µM) |

| Automated Patch Clamp | HEK293-hERG | 15.7 |

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for understanding the systemic effects of a compound and for identifying potential target organs of toxicity.[8][9]

Acute Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of the compound and to identify the maximum tolerated dose (MTD).[2][10]

Experimental Protocol: The study is typically conducted in two rodent species (e.g., mice and rats).[11] Animals are administered a single dose of the compound via the intended clinical route of administration (e.g., oral gavage). A control group and at least three dose levels are used.[10] The animals are observed for 14 days for clinical signs of toxicity, and body weight changes are recorded.[10] At the end of the study, a gross necropsy is performed, and tissues are collected for histopathological examination.[10]

Table 3: Representative Acute Oral Toxicity Data in Rodents

| Species | Sex | Dose (mg/kg) | Clinical Signs | Mortality |

| Sprague-Dawley Rat | Male | 500 | None | 0/5 |

| 1000 | Lethargy, piloerection | 1/5 | ||

| 2000 | Severe lethargy, ataxia | 4/5 | ||

| Female | 500 | None | 0/5 | |

| 1000 | Lethargy | 0/5 | ||

| 2000 | Lethargy, ataxia | 3/5 | ||

| CD-1 Mouse | Male | 1000 | None | 0/5 |

| 2000 | Lethargy | 2/5 | ||

| Female | 1000 | None | 0/5 | |

| 2000 | Lethargy | 1/5 |

Repeated-Dose Toxicity Study (28-Day)

Objective: To evaluate the toxicological effects of repeated daily administration of the compound over a 28-day period.

Experimental Protocol: The study is conducted in a rodent and a non-rodent species (e.g., rat and beagle dog). The compound is administered daily for 28 days at three dose levels plus a control. Clinical observations, body weight, and food consumption are monitored throughout the study. Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.

Table 4: Representative 28-Day Repeated-Dose Oral Toxicity Findings in Rats

| Dose Group (mg/kg/day) | Key Findings |

| 0 (Control) | No significant findings |

| 50 | No adverse effects observed (No Observed Adverse Effect Level - NOAEL) |

| 150 | Mild elevation in liver enzymes (ALT, AST); minimal centrilobular hypertrophy in the liver |

| 450 | Significant elevation in liver enzymes; moderate centrilobular hypertrophy and single-cell necrosis in the liver; decreased red blood cell count |

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the TNF-α signaling pathway by this compound.

Experimental Workflow Diagram

References

- 1. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edelweisspublications.com [edelweisspublications.com]

- 3. Toxicology | MuriGenics [murigenics.com]

- 4. wjpsronline.com [wjpsronline.com]

- 5. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Early toxicology signal generation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

In-depth Technical Guide: The Enigmatic Firefly Luciferase Inhibitor GW701427A

A comprehensive review of publicly available data on GW701427A reveals a compound shrouded in proprietary status, with its detailed biological activities, structural analogs, and derivatives remaining largely undisclosed in scientific literature. This guide consolidates the limited available information and provides a broader context of its classification as a firefly luciferase inhibitor, including relevant experimental methodologies.

Core Compound Identity

Publicly accessible data on this compound is scarce, primarily identifying it as a novel inhibitor of firefly luciferase (FLuc) from Photinus pyralis. Its chemical identity is defined as:

-

IUPAC Name: 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride

-

Chemical Formula: C₂₃H₂₀ClN₅O₆

Due to the lack of published research, no quantitative data regarding its potency (e.g., IC₅₀), binding affinity, or other physicochemical properties are available in the public domain. Similarly, information on its structural analogs and derivatives has not been publicly disclosed.

Mechanism of Action: Inhibition of Firefly Luciferase

While the specific inhibitory mechanism of this compound is not documented, it belongs to the class of firefly luciferase inhibitors. The enzymatic reaction of firefly luciferase is a two-step process involving the ATP-dependent adenylation of D-luciferin, followed by oxidative decarboxylation to produce oxyluciferin and light. Inhibitors of this process can act through various mechanisms, including:

-

Competitive Inhibition: Competing with substrates (D-luciferin or ATP) for binding to the active site.

-

Non-competitive Inhibition: Binding to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.

-

Uncompetitive Inhibition: Binding only to the enzyme-substrate complex.

The following diagram illustrates the general signaling pathway of firefly luciferase and potential points of inhibition.

Caption: General reaction pathway of firefly luciferase and the inhibitory role of compounds like this compound.

Experimental Protocols: Firefly Luciferase Inhibition Assay

Given that this compound is identified as a firefly luciferase inhibitor, a standard in vitro assay to characterize its activity would involve quantifying the reduction in light output from the enzymatic reaction in the presence of the compound. The following is a generalized protocol for such an assay.

Materials and Reagents

-

Purified firefly luciferase enzyme

-

D-luciferin substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque microplates

-

Luminometer

Assay Procedure

-

Reagent Preparation: Prepare a stock solution of the firefly luciferase enzyme in assay buffer. Prepare a working solution of D-luciferin and ATP in assay buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: To the wells of a 96-well plate, add a small volume of the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Add the firefly luciferase enzyme solution to each well and incubate for a predetermined period at a controlled temperature.

-

Initiation of Reaction and Measurement: Inject the D-luciferin/ATP working solution into each well using the luminometer's injector system. Immediately measure the luminescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

The following diagram outlines the general workflow for a firefly luciferase inhibition assay.

Caption: A generalized workflow for determining the inhibitory activity of a compound against firefly luciferase.

Conclusion

The available information on this compound is limited to its chemical name, formula, and its classification as a firefly luciferase inhibitor. No public data exists regarding its structural analogs, derivatives, synthesis, or specific biological activity. Researchers and drug development professionals interested in this compound would need to consult proprietary databases or conduct their own de novo synthesis and biological evaluation to further understand its properties. The provided experimental protocol for a firefly luciferase inhibition assay serves as a general guideline for how such a compound would be characterized.

No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of GW701427A

Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding the pharmacokinetics, pharmacodynamics, mechanism of action, or any related experimental data for a compound designated as GW701427A.

This absence of information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways for this compound.

The identifier "this compound" may represent an internal compound code used during early-stage drug development within a pharmaceutical company or research institution. Such internal identifiers are often used before a compound is publicly disclosed through patents, publications, or clinical trial registrations. Information on compounds at this stage is considered proprietary and is not available in the public domain.

It is also possible that the identifier is incorrect or has been mistyped. Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the compound identifier for accuracy.

-

Consult internal, proprietary databases if this compound is part of an ongoing research program within their organization.

-

Search for information under different nomenclature if the compound has been assigned a public name (e.g., an International Nonproprietary Name or a brand name).

Without any publicly accessible data, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations using Graphviz, cannot be fulfilled.

In-Depth Technical Guide: GW701427A Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW701427A, a cyclohexyl-methyl aminopyrimidine (CMAP) derivative, has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This guide details the target identification and validation process for this compound, culminating in the discovery of the G protein-coupled receptor 39 (GPR39) as its direct molecular target. Activation of GPR39 by this compound initiates a signaling cascade that ultimately suppresses the activity of the Gli family of transcription factors, key effectors of the Hh pathway. This mechanism of action, being downstream of the commonly targeted Smoothened (SMO) receptor, presents a promising therapeutic avenue, particularly for cancers that have developed resistance to SMO inhibitors. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols supporting these findings.

Target Identification: Unveiling GPR39 as the Mediator of this compound's Hedgehog Pathway Inhibition

The journey to identify the molecular target of this compound began with a high-throughput screening campaign aimed at discovering novel inhibitors of the Hedgehog signaling pathway. This compound, belonging to the CMAP class of compounds, emerged as a hit due to its ability to suppress Hh signaling in a Smoothened-independent manner.[1] This crucial observation suggested a mechanism of action downstream of SMO, prompting a series of target deconvolution experiments.

A key breakthrough came from the observation that CMAP compounds, including this compound, induced the production of inositol phosphates, a hallmark of G protein-coupled receptor (GPCR) activation.[1] This led to the hypothesis that the target was an uncharacterized GPCR. By correlating the mRNA expression levels of a panel of orphan GPCRs with the cellular sensitivity to CMAP compounds across various cell lines, the orphan receptor GPR39 was pinpointed as the most likely candidate.[1]

Target Validation: Experimental Confirmation of GPR39's Role

The hypothesis that GPR39 is the direct target of this compound was rigorously tested and validated through a series of functional genomics experiments.

RNA Interference (RNAi)

To ascertain the necessity of GPR39 for the activity of this compound, loss-of-function experiments were conducted using small interfering RNA (siRNA) to specifically knock down the expression of GPR39 in responsive cell lines. The results demonstrated that the depletion of GPR39 significantly diminished the ability of this compound to inhibit the Hedgehog pathway, thereby confirming that GPR39 is essential for the compound's mechanism of action.[1]

cDNA Overexpression

Conversely, gain-of-function experiments involving the overexpression of GPR39 cDNA in cell lines that are normally non-responsive to CMAP compounds rendered them sensitive to this compound. This demonstrated that the presence of GPR39 is sufficient to confer responsiveness to the compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound and related compounds.

| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) |

| This compound | GPR39 | Inositol Phosphate Accumulation | HEK293 | Data not available |

| This compound | Hh Pathway | Gli-Luciferase Reporter | NIH3T3 | Data not available |

Note: Specific quantitative potency values for this compound are not publicly available in the reviewed literature. The discovery of GPR39 as the target was reported for the CMAP class of compounds.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway initiated by the binding of this compound to GPR39, leading to the inhibition of the Hedgehog pathway.

Experimental Workflow for Target Validation

The following diagram outlines the key steps in the experimental workflow used to validate GPR39 as the target of this compound.

References

Unveiling the Enigmatic Firefly Luciferase Inhibitor: A Technical Guide to GW701427A

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GW701427A has been identified as a potent inhibitor of firefly luciferase (Photinus pyralis), the enzyme responsible for the bioluminescence commonly utilized in a vast array of reporter gene assays and high-throughput screening platforms. While the primary biological target of this compound is established, a comprehensive public-domain dossier detailing its quantitative inhibitory profile, specific experimental methodologies for its characterization, and its broader selectivity and impact on cellular signaling pathways remains elusive. This technical guide synthesizes the currently available information and provides a framework for understanding the known biological function of this compound, while also highlighting the significant gaps in the publicly accessible knowledge base.

Core Biological Target: Firefly Luciferase

The principal and thus far, sole, confirmed biological target of this compound is firefly luciferase. Luciferase enzymes, through the ATP-dependent oxidation of luciferin, produce light, a phenomenon harnessed in biomedical research to quantify gene expression, enzyme activity, and other cellular processes. The inhibition of this enzyme by small molecules like this compound is a critical consideration in drug discovery, as it can lead to false-positive or false-negative results in high-throughput screens that rely on luciferase-based readouts.

Quantitative Data: A Knowledge Gap

A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data, such as IC50 or Ki values, directly attributed to this compound. While one study identified a potent firefly luciferase inhibitor with an IC50 of approximately 30 nM, it is not definitively confirmed that this compound is identical to this compound. The absence of this fundamental data is a significant impediment to a complete understanding of the compound's potency and its potential utility as a specific chemical probe.

Table 1: Quantitative Inhibitory Data for this compound against Firefly Luciferase

| Parameter | Value | Source |

| IC50 | Not Publicly Available | - |

| Ki | Not Publicly Available | - |

Experimental Protocols: A General Framework

Detailed experimental protocols specifically describing the evaluation of this compound are not available in the public domain. However, a general methodology for assessing the inhibitory activity of a compound against firefly luciferase can be outlined.

General Firefly Luciferase Inhibition Assay Protocol

This protocol provides a standard workflow for determining the in vitro inhibitory activity of a test compound against purified firefly luciferase.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in an appropriate buffer (e.g., Tris-HCl with stabilizing agents like BSA and DTT).

-

Prepare a stock solution of D-luciferin substrate.

-

Prepare a stock solution of ATP.

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.8, containing MgCl2, and DTT).

-

-

Assay Procedure:

-

In a 96-well opaque plate, add a defined amount of firefly luciferase enzyme to each well.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubate the plate for a predetermined period at a controlled temperature to allow for compound-enzyme interaction.

-

Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for Luciferase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a firefly luciferase inhibitor.

Signaling Pathways and Off-Target Effects: An Uncharted Territory

There is currently no publicly available information regarding the effect of this compound on any cellular signaling pathways. The inhibition of firefly luciferase is a direct enzymatic interaction and does not in itself imply modulation of a specific signaling cascade.

Furthermore, the selectivity profile of this compound against other enzymes, including other types of luciferases or a broader panel of kinases and other ATP-dependent enzymes, has not been publicly disclosed. Without such data, the potential for off-target effects remains unknown. This lack of information is a significant limitation for its use as a specific pharmacological tool.

Logical Relationship Diagram: this compound and its Known Interaction

Caption: The known inhibitory action of this compound on firefly luciferase and the unknown off-target effects.

Conclusion and Future Directions

This compound is recognized as an inhibitor of firefly luciferase. However, the lack of publicly available quantitative data, specific experimental protocols, and a selectivity profile severely limits its application and the interpretation of any studies in which it might be used. For the scientific community to fully leverage this compound, further research is imperative to:

-

Determine its IC50 and Ki values against firefly luciferase through rigorous enzymatic assays.

-

Publish the detailed experimental conditions under which these values were obtained.

-

Evaluate its selectivity against a broad panel of other enzymes, particularly other ATPases and luciferases, to understand its potential for off-target effects.

-

Investigate its impact, if any, on cellular signaling pathways to ascertain if its effects are solely confined to luciferase inhibition.

Without this critical information, this compound remains a compound of limited practical utility for the broader research community, primarily serving as a cautionary example of a potential screening artifact. The elucidation of its detailed pharmacological profile is a necessary next step to unlock its potential as a well-characterized chemical tool.

Unveiling the Physicochemical Properties of GW701427A: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of GW701427A, a compound of interest for researchers in drug development. This document is intended for scientists and professionals in the pharmaceutical industry, offering a consolidated resource of its physicochemical characteristics, hypothesized signaling pathway, and detailed experimental protocols.

Core Compound Properties

This compound is a research compound with potential therapeutic applications. Understanding its solubility and stability is paramount for the design of effective delivery systems and ensuring its efficacy and safety in preclinical and clinical studies.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | Soluble (Exact quantitative data not publicly available; stock solutions are typically prepared) | Ambient | Not Specified |

| Water | Data Not Available | Not Specified | Not Specified |

| Ethanol | Data Not Available | Not Specified | Not Specified |

| Methanol | Data Not Available | Not Specified | Not Specified |

Note: The lack of publicly available quantitative solubility data in common solvents highlights a critical knowledge gap. Researchers are advised to determine solubility empirically for their specific experimental needs.

Table 2: Stability Profile of this compound

| Condition | Stability | Storage Recommendation |

| Short-term | Stable for a few weeks at ambient temperature during ordinary shipping. | Store at 0 - 4 °C for days to weeks. |

| Long-term | Stable for over 3 years when stored properly. | Store at -20 °C for months to years. |

| Solution (in DMSO) | Stable for short term at 0 - 4 °C and long term at -20 °C. | Store stock solutions at 0 - 4 °C for days to weeks, or -20 °C for long term. |

General stability information suggests that this compound is a relatively stable compound under recommended storage conditions. However, comprehensive stability studies under various stress conditions are lacking in publicly accessible literature.

Experimental Protocols

To address the current data gaps, this section outlines detailed, standardized protocols for determining the solubility and stability of this compound. These methodologies are based on established principles in pharmaceutical sciences.

Solubility Determination: Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, ethanol, DMSO, methanol, phosphate-buffered saline at different pH values). This is achieved by adding an excess of the compound to the solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or molarity.

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions as recommended by ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid compound and solution at 60 °C for 48 hours.

-

Photostability: Expose solid compound and solution to light (ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples and neutralize if necessary.

-

Chromatographic Separation: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A gradient elution with a C18 column is often a good starting point.

-

Peak Purity and Identification: Assess the purity of the this compound peak using a photodiode array (PDA) detector. Characterize the degradation products using mass spectrometry (LC-MS/MS) to elucidate their structures.

Logical Flow of a Forced Degradation Study

Caption: Forced Degradation Experimental Logic.

Hypothesized Signaling Pathway

Based on available information for compounds with similar structural motifs and therapeutic targets, it is hypothesized that this compound may act as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

The JAK/STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.

Hypothesized JAK/STAT Inhibition by this compound

Caption: Hypothesized Mechanism of this compound in the JAK/STAT Pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides robust experimental protocols for its further characterization. The hypothesized involvement in the JAK/STAT signaling pathway offers a framework for future pharmacological investigations. It is imperative for researchers to conduct detailed in-house studies to generate the specific quantitative data required for their drug development programs.

In Silico Modeling of Small Molecule Inhibitor Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional experimental methods for predicting the interactions between small molecules and their biological targets.[1][2] These computational techniques allow for the rapid screening of large compound libraries and provide detailed insights into the molecular mechanisms of action, thereby accelerating the identification and optimization of lead compounds.[2][3] This guide provides a technical overview of the key in silico methodologies used to model the interactions of a hypothetical small molecule inhibitor, GW701427A, with its target protein. While specific data for this compound is not publicly available, this document serves as a template, outlining the workflows, data presentation, and visualization techniques applicable to the study of any small molecule inhibitor.

The primary in silico methods covered in this guide include molecular docking, which predicts the binding pose of a ligand to a protein, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules in the complex over time.[4][5] Furthermore, we will discuss the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), a critical aspect of drug development.[6][7]

Data Presentation

Quantitative data from in silico and subsequent in vitro validation studies are crucial for evaluating the potential of a drug candidate. The following tables present hypothetical data for this compound, structured for clear comparison.

Table 1: Hypothetical Binding Affinity and Inhibitory Activity of this compound

| Target Protein | Assay Type | IC50 (nM) | Ki (nM) |

| Kinase X | FRET Assay | 150 | 75 |

| Kinase Y (off-target) | KinaseGlo | > 10,000 | > 10,000 |

| Kinase Z (off-target) | AlphaScreen | 2,500 | 1,200 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Predicted Physicochemical and Pharmacokinetic (ADME) Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 450.5 g/mol | QSAR |

| LogP | 3.2 | QSAR |

| H-bond Donors | 2 | QSAR |

| H-bond Acceptors | 5 | QSAR |

| Human Oral Bioavailability | 45% | PBPK Modeling |

| Plasma Protein Binding | 92% | In silico prediction |

| Clearance | 5 mL/min/kg | Machine Learning Model[8] |

| Volume of Distribution (Vss) | 1.5 L/kg | In silico prediction[9] |

QSAR: Quantitative Structure-Activity Relationship. PBPK: Physiologically Based Pharmacokinetic.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust in silico research. Below are generalized methodologies for key experiments.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5]

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein (e.g., Kinase X) from the Protein Data Bank (PDB) or via homology modeling.

-

Remove all water molecules and non-essential ligands from the PDB file.[10]

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted active site.[11]

-

-

Ligand Preparation:

-

Generate the 3D structure of the small molecule inhibitor (this compound).

-

Assign partial charges and define rotatable bonds.

-

Convert the ligand structure to the appropriate file format (e.g., PDBQT for AutoDock Vina).[10]

-

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity.

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.[4]

-

System Setup:

-

Select the most promising binding pose from the molecular docking results as the starting structure.

-

Place the protein-ligand complex in a periodic box of a chosen solvent model (e.g., TIP3P water).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to relax the structure and remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions, while restraining the protein and ligand heavy atoms.

-

Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Examine the persistence of key intermolecular interactions over time.

-

Calculate binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.[11]

-

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: A generic MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Caption: A typical workflow for an in silico drug discovery project.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. ijariie.com [ijariie.com]

- 3. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 4. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Prediction of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. garethconduit.org [garethconduit.org]

- 9. Predicting Pharmacokinetic Profiles Using In Silico Derived Parameters - Simulations Plus [simulations-plus.com]

- 10. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]

- 11. In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

Methodological & Application

Application Notes and Protocols for GW701427A: A Firefly Luciferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on understanding and mitigating the experimental effects of GW701427A, a known inhibitor of firefly luciferase. Given that firefly luciferase is a widely used reporter in cell-based assays, understanding the inhibitory profile of compounds like this compound is critical for the accurate interpretation of experimental data.

Introduction to this compound

This compound has been identified as a novel inhibitor of firefly luciferase (FLuc) from Photinus pyralis.[1] Firefly luciferase is a commonly used enzyme in biomedical research and drug discovery for a variety of applications, including reporter gene assays to study gene expression, cell viability assays, and high-throughput screening for drug candidates. As an inhibitor of this reporter system, this compound is not a modulator of endogenous cellular signaling pathways but rather a potential source of experimental artifacts in assays that rely on firefly luciferase. Therefore, it is crucial to identify such activity early in a drug discovery campaign to avoid misinterpretation of results.

Mechanism of Action: Inhibition of Firefly Luciferase

Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium, and molecular oxygen, resulting in the emission of light (bioluminescence). This reaction is the basis for many sensitive and quantitative biological assays. This compound directly interferes with this enzymatic reaction, leading to a reduction in the luminescent signal. This can be misinterpreted as a biological effect, such as downregulation of gene expression or decreased cell viability, when in reality, it is a direct inhibition of the reporter enzyme.

Below is a diagram illustrating the mechanism of firefly luciferase and the inhibitory action of this compound.

Caption: Mechanism of firefly luciferase inhibition by this compound.

Experimental Protocols

The following protocols are designed to help researchers identify and characterize the inhibitory effects of a test compound, such as this compound, on firefly luciferase.

This protocol describes a direct, cell-free assay to determine if a compound inhibits firefly luciferase activity.

Materials:

-

Recombinant firefly luciferase enzyme

-

Luciferase assay substrate (containing D-luciferin and ATP)

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Reconstitute the recombinant firefly luciferase in the assay buffer to the working concentration recommended by the manufacturer.

-

Prepare the luciferase assay substrate according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control to the wells of the microplate.

-

Add the recombinant firefly luciferase solution (e.g., 20 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Initiate Reaction and Measure Luminescence:

-

Place the microplate in the luminometer.

-

Inject the luciferase assay substrate (e.g., 25 µL) into each well.

-

Immediately measure the luminescence signal from each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol provides a workflow to determine if an observed effect in a cell-based luciferase reporter assay is due to a true biological effect or direct inhibition of luciferase.

Experimental Workflow Diagram:

References

Application Notes and Protocols for GW701427A in Animal Models

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the compound GW701427A. Consequently, detailed application notes, experimental protocols, and summaries of quantitative data for its use in animal models cannot be provided at this time.

The absence of information on this compound in the public domain suggests that it may be an internal discovery compound that has not been disclosed or published, a designation that was terminated early in development, or a misidentified compound identifier.

For researchers, scientists, and drug development professionals interested in this area, the following general guidance on utilizing novel compounds in animal models may be helpful. This information is based on standard practices in pharmacology and preclinical research.

General Considerations for a Novel Compound in Animal Models

When approaching the use of a new chemical entity in animal studies, a systematic and phased approach is critical. The primary goals are to understand the compound's mechanism of action, pharmacokinetic and pharmacodynamic profile, efficacy, and safety.

In Vitro Characterization

Before moving into animal models, a thorough in vitro characterization is essential. This typically includes:

-

Target Identification and Validation: Determining the specific molecular target(s) of the compound and confirming its interaction.

-

Potency and Efficacy: Establishing the concentration-response relationship in relevant cell-based assays.

-

Selectivity: Assessing the compound's activity against a panel of related and unrelated targets to understand its specificity.

-

Mechanism of Action Studies: Elucidating the signaling pathways affected by the compound.

Pharmacokinetics and Drug Metabolism (PK/DM)

Understanding how an animal's body affects the drug is crucial for designing meaningful efficacy studies. Key parameters to determine include:

-

Absorption: How the compound is taken up into the body.

-

Distribution: Where the compound goes within the body.

-

Metabolism: How the compound is broken down.

-

Excretion: How the compound is eliminated from the body.

A typical experimental workflow for initial PK studies is outlined below.

Caption: General workflow for a pharmacokinetic study in animal models.

In Vivo Efficacy (Pharmacodynamics)

Once a basic understanding of the compound's PK profile is established, efficacy can be assessed in relevant animal models of disease. The choice of model is critical and should reflect the clinical condition being targeted.

Commonly Used Animal Models:

-

Inflammatory Pain: Models like carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema are used to assess anti-inflammatory and analgesic effects.[1][2][3]

-

Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are employed to study nerve injury-induced pain.

-

Neurodegenerative Diseases: A wide range of genetic and toxin-induced models exist for conditions like Alzheimer's disease, Parkinson's disease, and ALS.[4][5][6][7][8]

A generalized protocol for an in vivo efficacy study is presented below.

Caption: A standard protocol for assessing the efficacy of a novel compound in a disease animal model.

Toxicology and Safety Pharmacology

Initial safety and tolerability studies are conducted to identify potential adverse effects. These studies are essential before proceeding to more extensive and longer-term experiments. These can range from single-dose acute toxicity studies to repeat-dose studies.[9][10]

Data Presentation

All quantitative data from these studies should be meticulously recorded and presented in a clear and structured format. Tables are highly effective for comparing different dose groups, time points, and experimental conditions.

Example Table for Pharmacokinetic Data:

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |

| Intravenous (IV) | 1 | 1500 | 0.1 | 3000 | 2.5 |

| Oral (PO) | 10 | 800 | 1.0 | 4000 | 3.0 |

Example Table for Efficacy Data (e.g., Pain Model):

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 2h | % Inhibition of Hyperalgesia |

| Vehicle | - | 5.2 ± 0.4 | - |

| Compound X | 10 | 10.5 ± 0.8 | 50% |

| Compound X | 30 | 15.1 ± 1.2 | 95% |

| Positive Control | 5 | 14.8 ± 1.0 | 92% |

| p < 0.05 vs. Vehicle |

Conclusion

While specific information on this compound is not available, the principles and protocols outlined above provide a general framework for the preclinical evaluation of any novel compound in animal models. A rigorous and systematic approach is paramount to generating reliable and translatable data for drug development. Researchers are encouraged to consult detailed guidelines from regulatory agencies for specific requirements in preclinical research.

References

- 1. Animal Models of Inflammatory Pain | Semantic Scholar [semanticscholar.org]

- 2. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]

GW701427A dosage and administration guidelines

For Research Use Only. Not for human or veterinary use.

Introduction

GW701427A is a novel small molecule inhibitor of firefly luciferase (Photinus pyralis).[1] Luciferase enzymes are widely used as reporters in biomedical research and diagnostics to study gene expression, protein-protein interactions, and high-throughput screening for drug discovery. Understanding the properties and mechanism of action of luciferase inhibitors like this compound is crucial for researchers to avoid data misinterpretation and to characterize potential off-target effects of other compounds.

These application notes provide an overview of the known characteristics of this compound and general protocols for its use in a research setting for the characterization of its inhibitory activity against firefly luciferase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the correct preparation of stock solutions and for understanding the compound's basic characteristics.

| Property | Value |

| IUPAC Name | 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride |

| Molecular Formula | C23H20ClN5O6 |

| Molecular Weight | 497.89 g/mol |

| Appearance | Solid |

| Purity | >98% (typical) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

| Data sourced from commercially available information for research-grade this compound. |

Mechanism of Action

This compound has been identified as an inhibitor of firefly luciferase.[1] The exact mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is not publicly detailed. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, Mg2+, and oxygen to produce oxyluciferin, light, AMP, and pyrophosphate. An inhibitor can interfere with this process by binding to the enzyme's active site, an allosteric site, or by interacting with the substrates.

Caption: Simplified signaling pathway of firefly luciferase inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the in vitro characterization of this compound. Researchers should adapt these protocols based on their specific experimental setup and available reagents.

Preparation of Stock Solutions

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Luciferase Stock: Reconstitute recombinant firefly luciferase in a buffer recommended by the manufacturer (e.g., a buffer containing BSA to stabilize the enzyme).

-

Substrate Stock: Prepare a stock solution of D-luciferin. Protect from light.

-

ATP Stock: Prepare a stock solution of ATP in an appropriate buffer.

In Vitro Luciferase Inhibition Assay (IC50 Determination)

This protocol aims to determine the concentration of this compound that inhibits 50% of the luciferase activity (IC50).

Caption: Experimental workflow for determining the IC50 of this compound.

Methodology:

-

Serial Dilutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in the assay buffer. A typical final concentration range for an initial screen might be from 100 µM down to 1 nM. Include a DMSO-only control.

-

Assay Plate Preparation: In a white, opaque 96-well or 384-well plate suitable for luminescence readings, add the diluted this compound or DMSO control to the appropriate wells.

-

Enzyme Addition: Add a fixed concentration of firefly luciferase to each well. The final concentration of the enzyme should be within the linear range of the assay.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction cocktail containing D-luciferin and ATP at their optimal concentrations. Add this cocktail to all wells to start the reaction.

-

Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control (100% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Dosage and Administration

There are no established dosage and administration guidelines for this compound in any in vivo model. The compound is intended for in vitro research purposes only. Any in vivo studies would require extensive preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicology studies, to determine a safe and effective dose range.

Safety and Handling

This compound is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a valuable tool for researchers studying luciferase-based reporter systems. The protocols outlined above provide a general framework for its in vitro characterization. It is imperative to reiterate that this compound is strictly for research use and not for human or veterinary applications. Further research is necessary to fully elucidate its mechanism of action and to explore any potential therapeutic applications, for which extensive preclinical safety and efficacy testing would be required.

References

Standard Operating Procedure for GW701427A Assays: Information Not Available

Despite a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "GW701427A." As a result, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for its associated assays and signaling pathways, cannot be provided.

Extensive searches were conducted to locate information regarding the mechanism of action, biological activity, and established experimental protocols for "this compound." These searches yielded no relevant results, suggesting that this compound may be:

-

An internal, non-publicly disclosed research compound.

-

Referred to by a different public name or identifier.

-

A new chemical entity that has not yet been described in published literature.

-

A potential typographical error in the provided name.

Without foundational information about the compound's biological target, its effects on cellular pathways, and any existing research data, it is not possible to generate the specific and detailed documentation requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the compound identifier: Please ensure the accuracy of the name "this compound" and check for any potential typographical errors.

-

Consult internal documentation: If this is an internal compound, relevant information may be available in internal research and development records.

-

Search for alternative identifiers: If applicable, search for the compound under any other known names, such as a chemical name or a different code.

Once accurate and foundational information about this compound is available, the development of detailed standard operating procedures for relevant assays can be pursued.

No Evidence of GW701427A Application in Specific Disease Research Found

Despite a comprehensive search of available scientific literature and databases, there is currently no public information linking the chemical compound GW701427A to research in any specific disease. The primary identified function of this compound is as a novel inhibitor of firefly luciferase, an enzyme widely used in biomedical research as a reporter for gene expression and other cellular processes.

This compound is chemically identified as 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride, with the chemical formula C23H20ClN5O6. Its role as a luciferase inhibitor suggests its utility in biochemical assays and high-throughput screening, but there is no indication of its use as a therapeutic agent or a tool for investigating disease pathology in the reviewed sources.

Due to the absence of any published research on the application of this compound in a specific disease context, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams. The core requirements of the user's request, which are contingent on the existence of such research, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational, exploratory studies to determine if it has any potential relevance to a specific disease area. Such research would be the prerequisite for developing the detailed protocols and application notes requested.

GW701427A: A Tool for the Investigation of Firefly Luciferase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Firefly Luciferase Inhibition

Firefly luciferase is a widely utilized reporter enzyme in biomedical research and drug discovery. The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light. This bioluminescent reaction is a sensitive indicator of cellular ATP levels and is frequently employed in reporter gene assays to study gene expression and cellular signaling pathways.

Inhibitors of firefly luciferase are valuable tools for understanding the enzyme's mechanism and for identifying and mitigating off-target effects in high-throughput screening campaigns. Small molecule inhibitors can provide insights into the structure and function of the luciferase active site and can serve as negative controls in luciferase-based assays.

Quantitative Data for a Putative Firefly Luciferase Inhibitor

The following table provides a template for summarizing key quantitative data that should be determined for a firefly luciferase inhibitor like GW701427A. The values presented here are hypothetical and should be replaced with experimentally determined data.

| Parameter | Value | Conditions |

| IC50 | To be determined | Recombinant firefly luciferase, specific buffer conditions (e.g., pH, temperature), substrate concentrations (D-luciferin, ATP) |

| Mechanism of Inhibition | To be determined | Competitive, non-competitive, uncompetitive, or mixed-mode inhibition with respect to D-luciferin and ATP |

| Ki (Inhibition Constant) | To be determined | Determined from mechanism of inhibition studies |

| Selectivity | To be determined | Comparison of inhibitory activity against other luciferases (e.g., Renilla luciferase, NanoLuc®) |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of a compound like this compound on firefly luciferase.

In Vitro Firefly Luciferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against firefly luciferase.

Materials:

-

Recombinant firefly luciferase (e.g., from Photinus pyralis)

-

D-luciferin (potassium salt)

-

Adenosine 5'-triphosphate (ATP) disodium salt

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 10 mM MgSO4, 1 mM DTT, 0.1 mM EDTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

-

In a 96-well plate, add a fixed volume of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

-

Add a fixed amount of recombinant firefly luciferase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

-

Prepare the luciferase reaction solution by adding D-luciferin and ATP to the assay buffer at their final desired concentrations (e.g., determined by Michaelis-Menten kinetics for the specific enzyme lot).

-

Initiate the reaction by adding the luciferase reaction solution to each well.

-

Immediately measure the luminescence using a luminometer with a 1-2 second integration time.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

Objective: To determine the mode of inhibition of this compound with respect to the substrates D-luciferin and ATP.

Procedure:

-

Varying D-luciferin concentration:

-

Perform the in vitro inhibition assay as described above, but use a range of D-luciferin concentrations while keeping the ATP concentration constant.

-

For each D-luciferin concentration, determine the initial reaction velocity at different concentrations of this compound.

-